molecular formula C7H6N4O3 B3389726 1-Azido-2-methoxy-4-nitrobenzene CAS No. 93749-93-0

1-Azido-2-methoxy-4-nitrobenzene

Cat. No.: B3389726
CAS No.: 93749-93-0
M. Wt: 194.15 g/mol
InChI Key: RLSZFWDSJVNVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azido-2-methoxy-4-nitrobenzene is a useful research compound. Its molecular formula is C7H6N4O3 and its molecular weight is 194.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystalline-State Photoreaction Studies

1-Azido-2-nitrobenzene, a closely related compound, has been utilized in crystalline-state photoreaction studies. Research conducted by Takayama et al. (2003) using X-ray crystallography, IR spectroscopy, and electron-spin resonance (ESR) identified the formation of benzofuroxan and suggested the presence of a triplet nitrene as an intermediate in the formation of heterocycles. This research aids in understanding the behavior of azido compounds under specific conditions (Takayama et al., 2003).

Role in Thermal Decomposition Studies

Another study highlighted 2-methoxyazidobenzene, which shares a methoxy group with 1-azido-2-methoxy-4-nitrobenzene, in the context of thermal decomposition. L'abbé et al. (1994) discovered that this compound undergoes thermal loss of nitrogen significantly faster than azidobenzene, indicating an important electrostatic stabilization within a charge-separated transition state (L'abbé et al., 1994).

Synthesis of Methoxyphenols

In the field of organic synthesis, research by Jian (2000) explored the synthesis of 4-methoxyphenol, starting from 4-methoxy-1-nitrobenzene, a compound similar to this compound. This study contributes to the understanding of the transformation of nitrobenzene derivatives into useful phenolic compounds (Jian, 2000).

Atmospheric Chemistry Research

In atmospheric chemistry, the study by Lauraguais et al. (2014) investigated the reaction of guaiacol (2-methoxyphenol) with hydroxyl radicals, leading to the formation of nitroguaiacol isomers. While not directly studying this compound, this research sheds light on the reactivity of methoxyphenols in the atmosphere, which could be relevant for similar methoxy-containing compounds (Lauraguais et al., 2014).

Radical Coupling and Bond Formation

Research by Zhong et al. (2014) explored the reactions of Cp*IrS2C2B10H10 with 1-azido-3-nitrobenzene, leading to the formation of new complexes through radical coupling and C-C/C-S bond formation. This study, whileinvolving a different azido compound, highlights the potential of azido-nitrobenzene derivatives in radical coupling reactions and bond formation, demonstrating their utility in synthetic chemistry (Zhong et al., 2014).

Antibacterial Studies

In the field of medical chemistry, a study by Halim et al. (2012) focused on synthesizing bisthiourea ligands derived from methoxybenzene, including compounds like 1,2-bis(N'-2-methoxybenzoylthioureido)-4-nitrobenzene. These ligands were evaluated for their antibacterial activity, demonstrating the potential of methoxy-nitrobenzene derivatives in developing new antibacterial agents (Halim et al., 2012).

Catalytic Effects in Electrochemical Degradation

Brillas et al. (2004) investigated the electrochemical degradation of nitrobenzene using an oxygen-diffusion cathode, exploring the catalytic effects of various agents. Although the study did not directly involve this compound, the findings contribute to understanding the electrochemical behavior of nitrobenzene derivatives, which could extend to similar compounds (Brillas et al., 2004).

Properties

IUPAC Name

1-azido-2-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c1-14-7-4-5(11(12)13)2-3-6(7)9-10-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSZFWDSJVNVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616651
Record name 1-Azido-2-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93749-93-0
Record name 1-Azido-2-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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